molecular formula C10H11BrO B3378536 4-Allyloxybenzyl bromide CAS No. 143116-30-7

4-Allyloxybenzyl bromide

Cat. No.: B3378536
CAS No.: 143116-30-7
M. Wt: 227.1 g/mol
InChI Key: FEUUZYHKKUIYRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Allyloxybenzyl bromide involves complex chemical reactions. For instance, it can be prepared by the halogen-exchange reaction between allyl chloride and hydrobromic acid . Another method involves the allylic bromination of propene .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of other brominated compounds. For example, bromobutyl rubbers with desired allylic bromide structures were synthesized by solution and bulk reaction . In the presence of NaOH aqueous, β-Br structure was strongly predominant (about 80%), which is in consistence with literature .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it can undergo Ni/photoredox-catalyzed cross-coupling with acetals as alcohol-derived radical sources . Moreover, it can participate in metallaphoto-catalyzed benzylic and allylic C(sp3)–H bond functionalizations .

Scientific Research Applications

Synthesis in Oligoribonucleotides

4-Methoxybenzyl bromide, a related compound to 4-allyloxybenzyl bromide, has been used in the synthesis of oligoribonucleotides. The 4-methoxybenzyl group, introduced to the 2′-hydroxyl group of adenosine, facilitates the synthesis of oligoribonucleotides via the phosphotriester approach. This group is rapidly removable from the oligoribonucleotides, enabling efficient synthesis and characterization of these biologically significant molecules (Takaku & Kamaike, 1982).

Electrosynthesis Applications

In another study, 4-nitrobenzyl bromide, again closely related to this compound, was used as a catalyst for the electrochemical reduction of CO2 and the electrosynthesis of 4-nitrophenylacetic acid. This highlights the potential of similar benzyl bromide derivatives in catalytic applications and electrochemical processes (Mohammadzadeh et al., 2020).

Liquid-Crystalline Ionomers Synthesis

A study on the synthesis of thermotropic side-chain liquid-crystalline ionomers used a molecule containing a 4-alkoxybenzyloxy group, resembling this compound. These ionomers, incorporating mesogenic units, highlight the use of such compounds in the creation of advanced materials with specific thermal and optical properties (Tong et al., 2003).

Dendritic Macromolecule Synthesis

Benzyl bromide derivatives play a crucial role in the novel convergent growth approach to topological macromolecules based on dendritic fragments. This approach involves condensing benzylic bromide with phenolic groups, demonstrating the utility of benzyl bromide derivatives in the creation of complex macromolecular structures (Hawker & Fréchet, 1990).

Safety and Hazards

The safety data sheet for Allyl bromide, a similar compound, indicates that it is highly flammable and toxic if swallowed or inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions in the research and application of 4-Allyloxybenzyl bromide could involve the development of more efficient and stable wide-bandgap perovskite solar cells for tandem application . Additionally, the transformation of native functionalities such as C(sp3)–H bonds to produce functional molecules represents one of the most attractive strategies in organic synthesis .

Properties

IUPAC Name

1-(bromomethyl)-4-prop-2-enoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUUZYHKKUIYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464404
Record name 4-allyloxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143116-30-7
Record name 4-allyloxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-4-(prop-2-en-1-yloxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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